Epimedin K

Beschreibung

Eigenschaften

IUPAC Name |

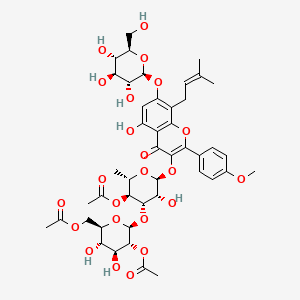

[(2R,3S,4S,5R,6S)-5-acetyloxy-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H56O23/c1-17(2)8-13-24-26(63-43-35(56)33(54)30(51)27(15-46)64-43)14-25(50)29-32(53)40(38(66-39(24)29)22-9-11-23(58-7)12-10-22)67-44-36(57)41(37(18(3)60-44)61-20(5)48)68-45-42(62-21(6)49)34(55)31(52)28(65-45)16-59-19(4)47/h8-12,14,18,27-28,30-31,33-37,41-46,50-52,54-57H,13,15-16H2,1-7H3/t18-,27+,28+,30+,31+,33-,34-,35+,36+,37-,41-,42+,43+,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHIXHBMUHIBLGS-ODUQWYRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H56O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169806 | |

| Record name | Korepimedoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

964.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174286-13-6 | |

| Record name | Korepimedoside B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174286136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Korepimedoside B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Epimedin K: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin K, also known as Korepimedoside B, is a flavonol glycoside isolated from the aerial parts of Epimedium koreanum Nakai, a plant species belonging to the Berberidaceae family.[1][2] Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo in Traditional Chinese Medicine, has a long history of use for treating various conditions, including impotence, osteoporosis, and cardiovascular diseases.[1][3] Flavonoids are the major bioactive constituents of Epimedium, with compounds like icariin, epimedin A, B, and C being the most studied.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure and properties of this compound, drawing on available scientific literature. Due to the limited specific research on this compound's biological activities, this guide will also reference data on the broader Epimedium koreanum extract and its other well-characterized flavonol glycosides to provide a relevant biological context.

Chemical Structure and Properties of this compound

This compound is a complex flavonol glycoside. Its chemical structure has been elucidated as anhydroicaritin 3-O-β-D-(2, 6-di-O-acetyl) glucopyranosyl (1→3)-α-L-(4-O-acetyl) rhamnopyranoside-7-O-β-D-glucopyranoside.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(2R,3S,4S,5R,6S)-5-acetyloxy-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate | PubChemLite |

| Molecular Formula | C45H56O23 | ChemFaces, PubChemLite |

| Molecular Weight | 964.91 g/mol | MedChemExpress |

| SMILES | C[C@H]1--INVALID-LINK--OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4--INVALID-LINK--CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6--INVALID-LINK--COC(=O)C)O)O)OC(=O)C">C@@HOC(=O)C | PubChemLite |

| InChIKey | AHIXHBMUHIBLGS-ODUQWYRWSA-N | PubChemLite |

| CAS Number | 174286-13-6 | MedChemExpress |

| Appearance | Not specified in available literature. Likely a solid. | - |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol. | ChemFaces |

| Melting Point | Not specified in available literature. | - |

| pKa | Not specified in available literature. | - |

Experimental Protocols

Based on general methodologies for isolating flavonol glycosides from Epimedium species, a likely workflow would involve the following steps.

General Isolation and Purification Workflow for Flavonol Glycosides from Epimedium

Caption: Generalized workflow for the isolation of flavonol glycosides.

Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathways of this compound are scarce. However, research on other major flavonol glycosides from Epimedium koreanum, such as Epimedin C, provides valuable insights into the potential therapeutic effects of this class of compounds.

Neuroprotective Effects (Inferred from Epimedin C)

Studies on Epimedin C have demonstrated significant neuroprotective properties. In a study using PC12 cells, Epimedin C was shown to protect against oxidative stress-induced apoptosis.[7][8] The underlying mechanism involves the modulation of the JNK/Nrf2/HO-1 signaling pathway.[4][7][8]

Signaling Pathway of Epimedin C in Neuroprotection

Caption: Epimedin C's role in the JNK/Nrf2/HO-1 signaling pathway.

Potential Anti-Osteoporotic Activity

Epimedium species are well-known for their traditional use in treating bone-related disorders.[9][10] Several flavonol glycosides from Epimedium koreanum have been shown to stimulate the proliferation and alkaline phosphatase (ALP) activity in osteoblastic UMR106 cells, suggesting their potential as therapeutic agents for osteoporosis.[6] One study demonstrated that Korepimedoside A, a structurally related compound to this compound, significantly increased ALP activity in MC3T3-E1 cells under hypoxic conditions.[9] This suggests that this compound may also possess similar anti-osteoporotic properties, although direct experimental evidence is currently lacking.

Experimental Methodologies for Biological Activity Assessment

The following are examples of experimental protocols that have been used to assess the biological activities of flavonol glycosides from Epimedium.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxicity of a compound and to determine the optimal concentrations for further experiments.

-

Cell Seeding: Plate cells (e.g., PC12 or MC3T3-E1) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., JNK, p-JNK, Nrf2, HO-1).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Workflow for assessing neuroprotective effects of this compound.

Conclusion and Future Directions

This compound is a structurally defined flavonol glycoside from Epimedium koreanum. While its chemical identity is established, there is a significant lack of data regarding its specific physical properties, detailed isolation protocols, and, most importantly, its biological activities and mechanisms of action. The available research on related compounds from the same plant, such as Epimedin C, suggests that this compound may hold therapeutic potential, particularly in the areas of neuroprotection and osteoporosis.

Future research should focus on:

-

Re-isolation and full characterization of this compound to determine its physical properties.

-

In-depth investigation of its biological activities through a battery of in vitro and in vivo assays.

-

Elucidation of the specific signaling pathways modulated by this compound.

-

Comparative studies with other major flavonoids from Epimedium to understand the structure-activity relationships.

A thorough investigation of this compound is warranted to unlock its full therapeutic potential and to contribute to a more complete understanding of the pharmacology of Epimedium koreanum.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive review of the traditional uses and the potential benefits of epimedium folium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the application of epimedium and its major bioactive components in the treatment of orthopedic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two new flavonol glycosides from Epimedium koreanum Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The efficacy and safety of Epimedium in the treatment of primary osteoporosis: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Epimedin K and Its Congeners: A Technical Guide to Signaling Pathways in Bone Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedium, a genus of flowering plants in the family Berberidaceae, has a long history of use in traditional medicine for the treatment of bone ailments. Modern research has identified a variety of prenylated flavonol glycosides as the primary bioactive constituents responsible for these therapeutic effects. While the user has specifically requested information on Epimedin K, a known flavonol glycoside isolated from Epimedium koreanum, the scientific literature detailing its specific signaling pathways in bone metabolism is currently limited.[1][2] Therefore, this technical guide will focus on the well-elucidated signaling pathways of its more extensively studied congeners from Epimedium, namely Icariin, Epimedin A, Epimedin B, and Epimedin C. These compounds share a common flavonoid backbone and have been shown to modulate key signaling cascades that regulate the balance between bone formation by osteoblasts and bone resorption by osteoclasts.[3][4][5] Understanding these pathways is critical for the development of novel therapeutics for metabolic bone diseases such as osteoporosis.

Core Signaling Pathways in Bone Metabolism Modulated by Epimedium Flavonoids

The primary mechanism by which Epimedium flavonoids influence bone metabolism is through the regulation of osteoblast and osteoclast activity. This is achieved by modulating several key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways. These pathways are central to the cellular processes of differentiation, proliferation, and survival.

I. Promotion of Osteoblast Differentiation and Function

Epimedium flavonoids have been demonstrated to enhance the differentiation of mesenchymal stem cells into osteoblasts and promote their bone-forming activities. This osteogenic effect is largely mediated through the activation of the MAPK and PI3K/Akt signaling pathways.

-

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), plays a crucial role in osteoblast differentiation.[6][7] Icariin, for instance, has been shown to rapidly phosphorylate ERK, p38, and JNK in bone mesenchymal stem cells (BMSCs).[6] This activation of MAPK signaling leads to the upregulation of key osteogenic transcription factors such as Runt-related transcription factor 2 (Runx2), which is essential for osteoblast commitment and maturation.[6]

-

PI3K/Akt Pathway: The PI3K/Akt signaling cascade is another critical pathway in osteogenesis. Epimedin C has been observed to activate the phosphorylation of PI3K and Akt in MC3T3-E1 pre-osteoblastic cells.[8] This activation is associated with an increase in the expression of Runx2, thereby promoting osteogenic differentiation.[8]

II. Inhibition of Osteoclastogenesis and Bone Resorption

In addition to promoting bone formation, Epimedium flavonoids also play a vital role in inhibiting the formation and activity of osteoclasts, the cells responsible for bone resorption. This is primarily achieved by interfering with the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced signaling cascades.

-

PI3K/Akt/NF-κB Pathway: RANKL is a key cytokine that binds to its receptor RANK on osteoclast precursors, initiating a signaling cascade that leads to osteoclast differentiation.[9] Epimedin A has been shown to inhibit this process by suppressing the TRAF6/PI3K/Akt/NF-κB signaling axis.[9][10] By inhibiting the phosphorylation of Akt and the subsequent activation of the transcription factor NF-κB, Epimedin A downregulates the expression of osteoclast-specific genes.[9]

-

MAPK Pathway: The MAPK pathway is also involved in RANKL-induced osteoclastogenesis. Icariin has been demonstrated to inhibit osteoclast differentiation by downregulating the RANKL-p38/ERK-NFAT signaling pathway.[11] By reducing the phosphorylation of p38 and ERK, icariin prevents the activation of the nuclear factor of activated T-cells c1 (NFATc1), a master regulator of osteoclastogenesis.[11]

Quantitative Data on the Effects of Epimedium Flavonoids

The following tables summarize the quantitative data from key studies, illustrating the effects of various Epimedium flavonoids on markers of osteoblast and osteoclast activity.

Table 1: Effects of Epimedium Flavonoids on Osteoblast Differentiation

| Compound | Cell Line | Concentration | Outcome Measure | Result |

| Icariin | Rat BMSCs | 20 µM | Alkaline Phosphatase (ALP) Activity | Significant increase compared to control[6] |

| Epimedin C | MC3TTY-E1 | 10 µM | Mineralized Nodule Formation (Alizarin Red S staining) | Significant attenuation of dexamethasone-induced inhibition of mineralization[8] |

| Epimedin C | MC3TTY-E1 | 10 µM | Cell Migration (Scratch Wound Assay) | Accelerated migration compared to dexamethasone-treated cells[12][13] |

| Multiple Flavonoids | MC3T3-E1 | 10⁻⁹ - 10⁻⁵ M | Calcium Deposition | Baohuoside 1, Sagittatoside B, Chlorogenic acid, Cryptochlorogenic acid, and Neochlorogenic acid significantly increased calcium depositions[14][15] |

Table 2: Effects of Epimedium Flavonoids on Osteoclast Differentiation

| Compound | Cell Line | Concentration | Outcome Measure | Result |

| Epimedin A | RAW264.7 | 0.1, 0.2, 0.4 µM | TRAP-positive Multinucleated Osteoclasts | Significant reduction in a dose-dependent manner[9] |

| Icariin | SD Rats (TAA-induced bone loss model) | 600 mg/kg | TRAP-positive Area in Bone | Significant decrease compared to the TAA-treated group[11] |

| Multiple Flavonoids | RAW264.7 | Not specified | TRACP Level | Baohuoside 1, Sagittatoside B, Neochlorogenic acid, Cryptochlorogenic acid, Icariin, Epimedin A, Chlorogenic acid, Sagittatoside A, and Epimedin C suppressed the level of TRACP[14][15] |

| Epimedin B | Ovariectomized mice | Not specified | Osteoclast Differentiation | Significantly suppressed RANKL-induced osteoclast differentiation[16] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and a general experimental workflow for studying the effects of Epimedium flavonoids on bone metabolism.

Caption: Signaling pathways in osteoblast differentiation promoted by Epimedium flavonoids.

Caption: Signaling pathways in osteoclastogenesis inhibited by Epimedium flavonoids.

Caption: General experimental workflow for studying Epimedium flavonoids in bone metabolism.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to assess the effects of Epimedium flavonoids on bone metabolism.

I. Osteoblast Differentiation and Mineralization Assay (Alizarin Red S Staining)

Objective: To visualize and quantify the deposition of calcium, a marker of late-stage osteoblast differentiation and mineralization.

Methodology:

-

Cell Culture: Plate mesenchymal stem cells or pre-osteoblastic cells (e.g., MC3T3-E1) in appropriate culture vessels and induce osteogenic differentiation in the presence or absence of the test compound (e.g., Epimedin C). Culture for a period of 14-21 days, changing the medium every 2-3 days.

-

Fixation: After the culture period, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[17][18]

-

Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[17][18]

-

Washing: Gently wash the stained cells with deionized water to remove excess stain.

-

Visualization: Visualize the red-orange mineralized nodules under a bright-field microscope.

-

Quantification: To quantify mineralization, extract the Alizarin Red S stain from the cell layer using 10% acetic acid or 10% cetylpyridinium chloride.[18][19] Measure the absorbance of the extracted solution at 405 nm.[20][21]

II. Osteoclast Differentiation Assay (TRAP Staining)

Objective: To identify and quantify tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells, which are characteristic of mature osteoclasts.

Methodology:

-

Cell Culture: Culture osteoclast precursor cells (e.g., RAW264.7 macrophages or bone marrow-derived macrophages) in the presence of RANKL and M-CSF to induce osteoclast differentiation. Treat cells with various concentrations of the test compound (e.g., Epimedin A).

-

Fixation: After 5-7 days of culture, fix the cells with 4% formaldehyde or a mixture of ethanol and acetone.[9]

-

Staining: Incubate the fixed cells with a TRAP staining solution containing a substrate (e.g., naphthol AS-MX phosphate) and a color reagent (e.g., fast red violet LB salt) in an acetate buffer (pH 5.0) with sodium tartrate.[9]

-

Visualization and Quantification: Identify TRAP-positive (red/purple) multinucleated (≥3 nuclei) cells as osteoclasts under a microscope. Count the number of osteoclasts per well or measure the total TRAP-positive area using image analysis software.[11]

III. Western Blot Analysis of Signaling Proteins

Objective: To detect and quantify the levels of total and phosphorylated proteins in a specific signaling pathway (e.g., PI3K/Akt, MAPK).

Methodology:

-

Cell Lysis: Treat cells with the Epimedium flavonoid for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.[22]

-

Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.[22][23]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

The bioactive flavonoids from Epimedium, including Icariin and Epimedins A, B, and C, demonstrate significant potential for the modulation of bone metabolism. Their dual action of promoting osteoblast differentiation and inhibiting osteoclastogenesis is mediated through the intricate regulation of the MAPK and PI3K/Akt signaling pathways. While specific data on this compound remains to be elucidated, the comprehensive understanding of its congeners provides a strong foundation for future research and the development of novel therapeutic strategies for osteoporosis and other bone-related disorders. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals working in this field.

References

- 1. A New Flavonol Glycoside, this compound, From Epimedium koreanum [jstage.jst.go.jp]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Epimedium for Osteoporosis Based on Western and Eastern Medicine: An Updated Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical studies and clinical evaluation of compounds from the genus Epimedium for osteoporosis and bone health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Bioactive Compounds of Epimedium and Their Potential Mechanism of Action in Treating Osteoporosis: A Network Pharmacology and Experimental Validation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Icariin induces osteogenic differentiation of bone mesenchymal stem cells in a MAPK‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icariin induces osteoblast proliferation, differentiation and mineralization through estrogen receptor-mediated ERK and JNK signal activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Epimedin A inhibits the PI3K/AKT/NF-κB signalling axis and osteoclast differentiation by negatively regulating TRAF6 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epimedin A inhibits the PI3K/AKT/NF-κB signalling axis and osteoclast differentiation by negatively regulating TRAF6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Icariin attenuates thioacetamide-induced bone loss via the RANKL-p38/ERK-NFAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Epimedin C protects dexamethasone-induced osteoblasts through NRF1/RhoA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epimedin C protects dexamethasone-induced osteoblasts through NRF1/RhoA pathway - Figure f1 | Aging [static-site-aging-prod.impactaging.com]

- 14. Exploring Effects and Mechanism of Ingredients of Herba Epimedii on Osteogenesis and Osteoclastogenesis In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Epimedin B attenuates ovariectomy-induced bone loss by suppressing osteoclastogenesis through decreasing ROS production and targeting ESR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Alizarin red staining and quantification [bio-protocol.org]

- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 20. 3hbiomedical.com [3hbiomedical.com]

- 21. benchchem.com [benchchem.com]

- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

The Unexplored Therapeutic Potential of Epimedin K Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedin K, a flavonol glycoside isolated from Epimedium koreanum Nakai, represents a promising yet underexplored scaffold for the development of novel therapeutics. While the parent plant has a long history in traditional medicine for treating a variety of ailments, including cardiovascular diseases, osteoporosis, and immune-related disorders, specific research into the biological activities of this compound and its synthetic derivatives remains nascent. This technical guide synthesizes the current, albeit limited, knowledge on the biological activities of this compound and its related compounds, providing a framework for future research and development. We present available quantitative data, detail relevant experimental protocols for synthesis and bioactivity screening, and propose potential signaling pathways through which this compound derivatives may exert their effects. This document aims to serve as a comprehensive resource to stimulate and guide further investigation into this promising class of molecules.

Introduction

Epimedium species, colloquially known as Horny Goat Weed, have been a cornerstone of traditional Chinese medicine for centuries, valued for their wide-ranging therapeutic properties.[1] Modern phytochemical analysis has identified a plethora of bioactive compounds within these plants, with flavonoids being the most prominent. Among these is this compound, a flavonol glycoside with a unique chemical structure that presents intriguing possibilities for medicinal chemistry.

While extensive research has been conducted on major flavonoids from Epimedium, such as Icariin and Epimedin A, B, and C, this compound has received considerably less attention. This guide aims to bridge this knowledge gap by consolidating the available information on this compound and providing a forward-looking perspective on the potential of its derivatives.

Biological Activities of Epimedium Flavonoids: An Indirect Pointer to this compound's Potential

Direct quantitative data on the biological activity of this compound and its derivatives is scarce in publicly available literature. However, the well-documented activities of total flavonoid extracts from Epimedium koreanum and its other prominent flavonoid constituents provide a strong basis for inferring the potential therapeutic areas for this compound derivatives.

Table 1: Summary of Reported Biological Activities of Epimedium koreanum Extracts and Major Flavonoids

| Biological Activity | Compound/Extract | Reported Effect | Reference(s) |

| Anti-inflammatory | Epimedium koreanum Extract | Inhibition of inflammatory mediators | [2] |

| Epimedin B | Regulation of MAPK/NF-κB/NOD-like receptor signaling pathways | [3] | |

| Anticancer | Epimedium Flavonoids | Inhibition of tumor proliferation and promotion of apoptosis | [4][5] |

| Icariin, Icariside II | Effects on cell cycle, apoptosis, angiogenesis, and metastasis via multiple signaling pathways | [6] | |

| Neuroprotective | Total Flavonoids from E. koreanum | Protection of dopaminergic neurons in models of Parkinson's disease | [7] |

| Epimedin C | Neuroprotective effects against oxidative stress-induced apoptosis in PC12 cells | [8] | |

| Wushanicaritin | Intercellular antioxidant and neuroprotective activities | [9] | |

| Immunomodulatory | Epimedium Flavonoids | Involvement of Toll-like receptor 7/8 | [4] |

| Cardiovascular | Epimedium koreanum Extract | Improvement of cardiovascular function | [1] |

| Anti-osteoporosis | Epimedium Flavonoids | Promotion of bone formation and inhibition of bone resorption | [10] |

Synthesis of this compound Derivatives: A Methodological Overview

While specific literature on the synthesis of a wide array of this compound derivatives is not available, general methods for the modification of flavonoid glycosides can be readily adapted. The primary sites for modification on the this compound scaffold would be the free hydroxyl groups on the flavonoid backbone and the sugar moieties.

General Protocol for Acylation of Flavonoid Glycosides

Acylation is a common strategy to enhance the lipophilicity and, consequently, the bioavailability of flavonoid glycosides.

Experimental Protocol:

-

Dissolution: Dissolve the flavonoid glycoside (e.g., this compound) in a suitable aprotic solvent such as pyridine or a mixture of acetone and tetrahydrofuran.

-

Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride, benzoyl chloride, or a fatty acid chloride) to the solution. The molar ratio of the acylating agent to the flavonoid will determine the degree of acylation.

-

Catalyst (Optional): For less reactive acylating agents, a catalyst such as 4-dimethylaminopyridine (DMAP) can be added.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for a period ranging from a few hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding cold water or a dilute acid solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.[11][12]

General Protocol for Glycosylation of Flavonoids

Introducing additional sugar moieties can modulate the solubility and biological activity of flavonoids.

Experimental Protocol:

-

Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of the flavonoid aglycone, leaving the desired glycosylation site available. This often involves the use of protecting groups like benzyl or silyl ethers.

-

Glycosylation Reaction: React the partially protected flavonoid with an activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a promoter (e.g., silver triflate or boron trifluoride etherate).

-

Reaction Conditions: Conduct the reaction under anhydrous conditions in a suitable solvent like dichloromethane or acetonitrile at low temperatures (e.g., -20 °C to room temperature).

-

Work-up and Deprotection: Quench the reaction and work up as described for acylation. Subsequently, remove the protecting groups using appropriate methods (e.g., hydrogenolysis for benzyl groups or fluoride treatment for silyl ethers).

-

Purification: Purify the final glycosylated flavonoid using column chromatography or preparative high-performance liquid chromatography (HPLC).[13][14]

Proposed Signaling Pathways for this compound Derivatives

Based on the known mechanisms of action of other Epimedium flavonoids, particularly the structurally similar Epimedin C, we can hypothesize potential signaling pathways that may be modulated by this compound and its derivatives.

The JNK/Nrf2/HO-1 Signaling Pathway in Neuroprotection

A study on Epimedin C demonstrated its neuroprotective effects against oxidative stress-induced apoptosis in PC12 cells through the modulation of the JNK/Nrf2/HO-1 pathway.[8][15] It is plausible that this compound derivatives could exert similar effects.

Caption: Proposed JNK/Nrf2/HO-1 signaling pathway modulated by this compound derivatives.

The NF-κB Signaling Pathway in Inflammation

Many flavonoids are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. Extracts from Epimedium have been shown to inhibit this pathway.[3]

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Standard Experimental Protocols for Bioactivity Assessment

Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.

Anticancer Activity Assay (MTT Cell Viability Assay)

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach for 24 hours.

-

Treatment: Treat the cells with a range of concentrations of the this compound derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neuroprotective Activity Assay (H₂O₂-induced Oxidative Stress in PC12 Cells)

-

Cell Culture: Culture PC12 rat pheochromocytoma cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

-

Cell Seeding and Differentiation: Seed the cells on collagen-coated plates and, if desired, differentiate them into a neuronal phenotype with nerve growth factor (NGF).

-

Treatment: Pre-treat the cells with different concentrations of the this compound derivatives for 24 hours.

-

Oxidative Insult: Expose the cells to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

-

Viability Assessment: Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by the compounds compared to the H₂O₂-treated control.

Conclusion and Future Directions

This compound stands as a promising but largely untapped resource in the field of natural product-based drug discovery. While direct evidence for the biological activity of its derivatives is currently limited, the extensive pharmacological data on Epimedium extracts and related flavonoids strongly suggest potential applications in anti-inflammatory, anticancer, and neuroprotective therapies.

This technical guide provides a foundational framework for researchers to embark on the systematic investigation of this compound derivatives. The outlined synthetic strategies and bioassay protocols offer a clear path for the generation and evaluation of novel compounds. Furthermore, the proposed signaling pathways provide initial mechanistic hypotheses to be tested.

Future research should focus on:

-

Systematic Synthesis: The synthesis and characterization of a library of this compound derivatives with diverse structural modifications.

-

Quantitative Biological Evaluation: Comprehensive screening of these derivatives in a panel of relevant bioassays to establish structure-activity relationships (SAR).

-

Mechanistic Studies: In-depth investigation of the molecular mechanisms of action of the most promising lead compounds, including the validation of their effects on the proposed signaling pathways.

-

In Vivo Studies: Evaluation of the efficacy and safety of lead candidates in appropriate animal models of disease.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of a new generation of effective and safe medicines.

References

- 1. A systematic review of traditional uses, phytochemistry, pharmacology and toxicity of Epimedium koreanum Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epimedium koreanum Nakai Displays Broad Spectrum of Antiviral Activity in Vitro and in Vivo by Inducing Cellular Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The immunostimulatory activity of Epimedium flavonoids involves toll-like receptor 7/8 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer-Related Therapeutic Potential of Epimedium and Its Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective effects of total flavonoid fraction of the Epimedium koreanum Nakai extract on dopaminergic neurons: In vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A literature review on Epimedium, a medicinal plant with promising slow aging properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Study on the Regioselective Acetylation of Flavonoid Aglycons Catalyzed by Immobilized Lipases | MDPI [mdpi.com]

- 12. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]

- 15. spandidos-publications.com [spandidos-publications.com]

In Vitro Studies on the Anti-Inflammatory Effects of Epimedin K: A Review of the Current Landscape

This technical guide, therefore, serves to highlight this significant gap in the current research landscape. While the core requirements of this document—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways for Epimedin K—cannot be fulfilled due to the absence of specific data, we will provide an overview of the established anti-inflammatory properties of closely related Epimedium flavonoids to offer a foundational understanding for future research into this compound.

The Anti-Inflammatory Potential of Epimedium Flavonoids: A Proxy for Understanding this compound

Extracts from Epimedium species have a long history of use in traditional medicine for treating inflammatory conditions.[6][7] Modern pharmacological studies have substantiated these uses, demonstrating that flavonoids are the primary bioactive constituents responsible for these effects.[6][7][8] These compounds are known to modulate key inflammatory pathways, providing a strong rationale for investigating the potential of less-studied flavonoids like this compound.

Key Anti-Inflammatory Mechanisms of Major Epimedium Flavonoids

Studies on compounds like Icariin, Epimedin A, B, and C have elucidated several key mechanisms through which they exert their anti-inflammatory effects in vitro. These mechanisms are often investigated in cell models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4][9][10][11][12][13]

1. Inhibition of Pro-inflammatory Mediators:

-

Nitric Oxide (NO): A key inflammatory mediator, excessive production of NO is implicated in the pathogenesis of various inflammatory diseases. Flavonoids from Epimedium have been shown to inhibit the production of NO in LPS-stimulated macrophages.[14] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammation.[14]

-

Cyclooxygenase-2 (COX-2): This enzyme is responsible for the production of prostaglandins, which are potent inflammatory mediators. Inhibition of COX-2 is a common target for anti-inflammatory drugs. Several Epimedium flavonoids have demonstrated the ability to suppress COX-2 expression.[12]

2. Regulation of Pro-inflammatory Cytokines:

-

Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β): These are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. Overproduction of these cytokines is a hallmark of chronic inflammatory diseases. Epimedium flavonoids have been shown to significantly reduce the secretion of TNF-α, IL-6, and IL-1β in various in vitro models of inflammation.[8][12][14]

3. Modulation of Key Signaling Pathways:

The anti-inflammatory effects of Epimedium flavonoids are underpinned by their ability to modulate intracellular signaling cascades that regulate the expression of inflammatory genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a central regulator of inflammation.[4] In unstimulated cells, NF-κB is held inactive in the cytoplasm. Upon stimulation by inflammatory signals like LPS, NF-κB translocates to the nucleus and initiates the transcription of a wide array of pro-inflammatory genes. Many Epimedium flavonoids, including those found in Epimedium sagittatum, have been shown to inhibit the activation of the NF-κB pathway.[4][5]

Figure 1. Simplified NF-κB signaling pathway and the inhibitory action of Epimedium flavonoids. -

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including p38, JNK, and ERK, is another critical signaling cascade involved in inflammation. Activation of MAPKs leads to the production of pro-inflammatory cytokines and mediators. Some Epimedium flavonoids have been reported to exert their anti-inflammatory effects by inhibiting the phosphorylation and activation of MAPKs.[3][14]

Figure 2. Overview of the MAPK signaling pathway and a potential inhibitory point for Epimedium flavonoids.

Future Directions for Research on this compound

The established anti-inflammatory activities of major Epimedium flavonoids strongly suggest that this compound may possess similar properties. Future in vitro studies are warranted to investigate this potential. A recommended experimental workflow would involve:

-

Isolation and Purification of this compound: Obtaining a highly purified sample of this compound is the essential first step.

-

Cell Viability Assays: To determine non-toxic concentrations of this compound for subsequent experiments in relevant cell lines (e.g., RAW 264.7 macrophages).

-

Induction of Inflammation: Utilizing an inflammatory stimulus such as LPS to induce an inflammatory response in the chosen cell model.

-

Measurement of Inflammatory Mediators: Quantifying the effect of this compound on the production of NO (using the Griess assay) and pro-inflammatory cytokines (using ELISA).

-

Analysis of Protein and Gene Expression: Employing Western blotting and RT-qPCR to assess the impact of this compound on the expression of iNOS, COX-2, and key signaling proteins in the NF-κB and MAPK pathways.

-

Mechanistic Studies: Investigating the specific molecular targets of this compound within these signaling pathways.

Conclusion

While a comprehensive technical guide on the in vitro anti-inflammatory effects of this compound cannot be compiled at present due to a lack of specific research, the existing body of literature on related Epimedium flavonoids provides a strong impetus for such investigations. The well-documented activities of these compounds in modulating key inflammatory pathways like NF-κB and MAPK suggest that this compound is a promising candidate for future anti-inflammatory research. The experimental framework outlined above provides a clear path for elucidating the potential therapeutic value of this specific flavonol glycoside. Further research in this area is crucial to fully understand the pharmacological profile of all bioactive compounds within the Epimedium genus.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of genus Epimedium in the treatment of osteoarthritis and relevant signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epimedium sagittatum inhibits TLR4/MD-2 mediated NF-κB signaling pathway with anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Epimedium koreanum Extract and Its Flavonoids Reduced Atherosclerotic Risk via Suppressing Modification of Human HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The immunostimulatory activity of Epimedium flavonoids involves toll-like receptor 7/8 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Activity of Epimedium brevicornu Maxim Ethanol Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antiinflammatory effects of Epimedium brevicornum water extract on lipopolysaccharide-activated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitory Effects of Epimedium Herb on the Inflammatory Response In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Epimedin K for Immunomodulation Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, specific research data on "Epimedin K" is not widely available in the public domain. This guide is therefore constructed based on the well-documented immunomodulatory properties of closely related and co-occurring flavonol glycosides from the Epimedium genus, such as Epimedin A, B, C, and icariin. The mechanisms and protocols described herein are predicated on the likelihood that this compound, as a member of this family, will exhibit similar biological activities and can be investigated using these established methodologies.

Introduction: The Immunomodulatory Potential of Epimedium Flavonoids

Epimedium, a genus of herbaceous flowering plants in the family Berberidaceae, has a long history of use in Traditional Chinese Medicine for a variety of ailments, including those with an inflammatory component.[1] The primary bioactive constituents are prenylated flavonol glycosides, with icariin and its derivatives, Epimedin A, B, and C, being the most studied.[2] These compounds have demonstrated significant pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects.[1][2]

The immunomodulatory actions of Epimedium flavonoids are pleiotropic, involving the regulation of both innate and adaptive immunity. They can influence the function of key immune cells such as macrophages and lymphocytes, modulate the production of inflammatory mediators, and interact with critical intracellular signaling pathways.[1][3] This guide provides an in-depth overview of these mechanisms and presents detailed protocols for researchers to investigate the immunomodulatory potential of this compound and related compounds.

Core Immunomodulatory Mechanisms and Signaling Pathways

The anti-inflammatory and immunomodulatory effects of Epimedium flavonoids are primarily mediated through their interaction with key intracellular signaling cascades that govern the immune response. The most critical of these are the NF-κB, MAPK, and PI3K/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[4] In resting cells, NF-κB dimers (typically p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This frees the p50/p65 dimer to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.[4][5]

Epimedium flavonoids have been shown to potently inhibit this pathway. Studies on Epimedium sagittatum extracts demonstrated a significant suppression of LPS-induced NF-κB p65 nuclear translocation and phosphorylation in RAW264.7 macrophages.[4][5] This inhibitory action is a cornerstone of their anti-inflammatory effects.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial for transducing extracellular stimuli into cellular responses, including inflammation.[6] LPS stimulation also activates these pathways, leading to the activation of transcription factors like AP-1, which collaborates with NF-κB to induce inflammatory gene expression. Epimedium flavonoids have been found to modulate these pathways, often by inhibiting the phosphorylation of p38 and JNK, thereby reducing the inflammatory response.[6][7]

Interaction with the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism.[8] While often associated with pro-survival signals, its role in immunity is complex. In some contexts, activation of PI3K/Akt can suppress inflammation, while in others it can promote it. Icariin has been shown to modulate this pathway, and its effects can be cell-type and context-dependent.[3][9] For instance, in some models, icariin activates the PI3K/Akt pathway, which may contribute to its protective effects, while in other contexts, it inhibits this pathway to reduce pathological cell proliferation.[9][10] This highlights the need for careful investigation of this pathway in specific immunomodulatory research contexts.

Quantitative Data Summary

The following tables summarize the reported effects of Epimedium flavonoids on the production of key inflammatory mediators in vitro. These values provide a baseline for designing dose-response experiments for this compound.

Table 1: Effect of Epimedium sagittatum Extract (YYHs) on Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages

| Concentration (µg/mL) | NO Production Inhibition (%) | TNF-α Production Inhibition (%) | IL-2 Production Inhibition (%) |

| 12.5 | Significant | Significant | Significant |

| 25 | More Significant | More Significant | More Significant |

| 50 | Most Significant | Most Significant | Most Significant |

| Data is presented qualitatively as "significant" in a dose-dependent manner as reported in the source material.[5] |

Table 2: Effects of Various Epimedium Flavonoids on Immune Cell Responses

| Compound | Model / Cell Type | Concentration | Observed Effect | Reference |

| Epimedin B | LPS-primed BMDMs + ATP | Not Specified | Increased IL-1β secretion | [11][12] |

| Epimedin C | HCA-immunosuppressed mice | Not Specified | Enhanced lymphocyte proliferation; Restored IL-2 production | [13][14] |

| Icariin | Carrageenan-injected rats | 50 mg/kg | Decreased paw levels of inflammatory cytokines and NF-κB | [15] |

| Icariin I/II | RAW 264.7 cells | Not Specified | Increased expression of MHC-I, MHC-II, CD40, CD80, CD86 | [16][17] |

Experimental Protocols

Investigating the immunomodulatory effects of this compound requires a systematic approach using established in vitro models. The following workflow and protocols provide a comprehensive framework.

Protocol: Macrophage Culture and Stimulation

This protocol describes the use of the murine macrophage cell line RAW 264.7, a standard model for studying inflammation.[18][19]

-

Cell Culture:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 70-80% confluency. Harvest by gentle scraping, as trypsin can alter surface receptors.

-

-

Seeding and Treatment:

-

Seed cells into appropriate plates (e.g., 96-well for viability/Griess, 24-well for ELISA, 6-well for Western blot) at a density of 1-2 x 10⁵ cells/well in a 96-well plate (scale up as needed).[18]

-

Allow cells to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours (pre-treatment).

-

Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to 1 µg/mL to all wells except the vehicle control.[18][19]

-

Incubate for the desired time period (e.g., 6 hours for signaling protein phosphorylation, 24 hours for cytokine and NO production).

-

Protocol: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[20][21]

-

Reagent Preparation:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

-

Standard: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

-

-

Assay Procedure:

-

After the treatment period, collect 50-100 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50-100 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50-100 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by interpolating from the standard curve.

-

Protocol: Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant.[22][23]

-

Sample Collection:

-

Following treatment, centrifuge the culture plates to pellet any detached cells and collect the supernatant. Store at -80°C until use.

-

-

ELISA Procedure:

-

Perform the ELISA using commercially available kits for the cytokines of interest (e.g., mouse TNF-α, IL-6).

-

Follow the manufacturer's protocol precisely. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Blocking non-specific binding sites.

-

Adding standards and samples (supernatants) to the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate that produces a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Calculate cytokine concentrations based on the standard curve generated.

-

Protocol: Signaling Pathway Analysis (Western Blot)

Western blotting is used to detect the phosphorylation status of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways, which indicates their activation.

-

Cell Lysis:

-

After a short stimulation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS.

-

Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-p65, anti-phospho-JNK, anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total protein levels (e.g., total p65, JNK, Akt) and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

Conclusion and Future Directions

The existing body of research on Epimedium flavonoids strongly suggests that these compounds are potent modulators of the immune system, primarily exerting anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways. While specific data on this compound is pending, it is reasonable to hypothesize a similar mechanism of action.

For researchers and drug development professionals, the protocols and data presented in this guide offer a robust starting point for the systematic investigation of this compound. Future research should focus on confirming its specific molecular targets, elucidating its dose-dependent effects on a wider array of immune cells (including T-cells and dendritic cells), and validating these in vitro findings in appropriate in vivo models of inflammatory disease. Such studies will be crucial in determining the therapeutic potential of this compound as a novel immunomodulatory agent.

References

- 1. Anti-inflammatory and immunoregulatory effects of icariin and icaritin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A literature review on Epimedium, a medicinal plant with promising slow aging properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of icariin on immunity and its potential application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Epimedium sagittatum inhibits TLR4/MD-2 mediated NF-κB signaling pathway with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epimedium flavonoids improve cerebral white matter lesions by inhibiting neuroinflammation and activating neurotrophic factor signal pathways in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K-AKT Signaling Activation and Icariin: The Potential Effects on the Perimenopausal Depression-Like Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Icariin inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim. [frontiersin.org]

- 12. Immunostimulatory activity and structure-activity relationship of epimedin B from Epimedium brevicornu Maxim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and immunomodulatory effect of flavonol glycosides from Epimedium hunanense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 15. Icariin modulates carrageenan-induced acute inflammation through HO-1/Nrf2 and NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The immunostimulatory activity of Epimedium flavonoids involves toll-like receptor 7/8 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. discovery.researcher.life [discovery.researcher.life]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. resources.rndsystems.com [resources.rndsystems.com]

- 21. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay | MDPI [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Epimedin K: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of Epimedin K, a flavonol glycoside identified in Epimedium species. This document is intended for researchers, scientists, and drug development professionals interested in the phytochemicals of Epimedium and their potential therapeutic applications. While this compound is a known constituent of this genus, this guide also highlights the significant gaps in the scientific literature regarding its quantitative analysis and specific biological activities, offering a roadmap for future research.

Introduction to Epimedium and its Flavonoids

The genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo, encompasses over 60 species and has a long history of use in Traditional Chinese Medicine for various ailments, including osteoporosis, cardiovascular diseases, and impotence.[1] The therapeutic effects of Epimedium are largely attributed to its rich content of flavonoids, with more than 260 compounds identified, primarily prenylflavonoids.[1][2] Among these, icariin, epimedin A, B, and C are the most studied and are often used as quality markers for Epimedium extracts.[3]

Discovery of this compound

This compound was first isolated from the aerial parts of Epimedium koreanum NAKAI by Sun P.Y. and colleagues in 1996.[2] Its structure was elucidated as anhydroicaritin 3-O-β-D-(2,6-di-O-acetyl)glucopyranosyl(1→3)-α-L-(4-O-acetyl)rhamnopyranoside-7-O-β-D-glucopyranoside. While its discovery has been documented, there is a notable lack of subsequent research focusing specifically on this compound, resulting in limited available data on its prevalence and biological functions.

Quantitative Analysis of Flavonoids in Epimedium Species

| Epimedium Species | Epimedin A (mg/g) | Epimedin B (mg/g) | Epimedin C (mg/g) | Icariin (mg/g) | Reference |

| E. sagittatum | - | - | 10.88 ± 0.83 | 11.21 ± 1.12 | [4] |

| E. koreanum (South Korea) | - | - | 4.62 ± 0.95 | 4.10 ± 0.83 | [4] |

| E. koreanum (Jilin) | - | - | 1.16 ± 0.45 | 2.94 ± 1.01 | [4] |

| Epimedium Extract | 3.22 | 3.50 | 3.54 | 13.81 | [5] |

Table 1: Content of Major Flavonoids in Various Epimedium Samples. Please note the absence of quantitative data for this compound.

Experimental Protocols for Flavonoid Isolation from Epimedium

While a specific, detailed protocol for the isolation of this compound is not available in the current literature beyond the initial discovery, a general methodology for the extraction and purification of flavonoids from Epimedium can be outlined. The following protocol is a composite based on methods used for isolating related flavonoids like Epimedin A, B, and C.

Extraction

-

Plant Material Preparation: Air-dried aerial parts of Epimedium species are pulverized into a coarse powder.

-

Solvent Extraction: The powdered material is extracted with 70-80% ethanol by refluxing for 1.5-2 hours. This process is typically repeated 2-3 times to ensure exhaustive extraction.[5]

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

Purification

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with different solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The flavonoid-rich fraction (typically the ethyl acetate or n-butanol fraction) is subjected to column chromatography.

-

Stationary Phase: Macroporous adsorption resin (e.g., DM301) or silica gel is commonly used.

-

Mobile Phase: A gradient elution is performed with solvents such as a water-ethanol mixture of increasing ethanol concentration.

-

-

Further Purification: Fractions containing the target compounds are further purified using techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC to yield the pure compound.

The following diagram illustrates a general workflow for the isolation of flavonoids from Epimedium.

Biological Activity and Signaling Pathways of Epimedium Flavonoids

The biological activities of many Epimedium flavonoids have been investigated, revealing their potential in treating various diseases. However, specific studies on the signaling pathways modulated by this compound are currently absent from the scientific literature. Research on closely related compounds, such as Epimedin B and C, can provide insights into the potential mechanisms of action for this compound.

-

Epimedin B has been shown to exert anti-inflammatory effects by regulating the MAPK/NF-κB/NOD-like receptor signaling pathways.[6]

-

Epimedin C has demonstrated neuroprotective effects by mediating the JNK/Nrf2/HO-1 signaling pathway, suggesting its potential in preventing neurodegenerative diseases.[7] It is also implicated in the insulin signaling pathway in the context of type 2 diabetes.[8]

The diagram below illustrates the known anti-inflammatory signaling pathway of Epimedin B.

Future Research Directions and Conclusion

The discovery of this compound in Epimedium koreanum has added to the rich phytochemical profile of this medicinally important genus. However, this technical guide underscores the significant lack of research into this specific compound. To fully understand the potential of this compound, future research should focus on:

-

Developing and validating analytical methods for the quantification of this compound in various Epimedium species.

-

Optimizing isolation and purification protocols to obtain sufficient quantities of this compound for biological studies.

-

Investigating the specific biological activities and underlying molecular mechanisms of this compound, particularly its effects on relevant signaling pathways.

References

- 1. [Effective components and signaling pathways of Epimedium brevicornumbased on network pharmacology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. magistralbr.caldic.com [magistralbr.caldic.com]

- 3. Comparison of the Active Compositions between Raw and Processed Epimedium from Different Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC-DAD Fingerprints Combined With Multivariate Analysis of Epimedii Folium From Major Producing Areas in Eastern Asia: Effect of Geographical Origin and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Pharmacological Profile of Epimedin K: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epimedin K, also known as Korepimedoside B, is a flavonol glycoside isolated from the aerial parts of Epimedium koreanum Nakai.[1] This plant has a long history of use in traditional Chinese medicine for treating a variety of conditions, including impotence, osteoporosis, immune suppression, and cardiovascular diseases.[1] As a member of the flavonoid family, which is known for a wide range of biological activities, this compound and its related compounds are of significant interest to the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, drawing upon available data for the compound and its structurally similar analogs, primarily Epimedin B and Epimedin C.

Chemical Structure

A visual representation of the chemical structure of this compound would be placed here in a full report.

Pharmacological Activities

While specific quantitative data for this compound is limited in publicly available literature, the pharmacological activities of closely related compounds from Epimedium species provide strong indications of its potential therapeutic effects.

Anti-inflammatory and Immunomodulatory Effects

Extracts of Epimedium have demonstrated significant anti-inflammatory properties.[2] The flavonoid components are believed to be the primary contributors to this activity. For instance, Epimedin B has been shown to exert an anti-inflammatory effect by regulating the MAPK/NF-κB signaling pathways.[3] This suggests that this compound may also possess the ability to modulate key inflammatory cascades. The potential mechanism involves the inhibition of pro-inflammatory cytokine production and the modulation of immune cell responses.

Neuroprotective Effects

Several flavonoids from Epimedium have exhibited neuroprotective properties. Epimedin C, for example, has been identified as a promising neuroprotective agent that may prevent neurodegenerative diseases by mediating the JNK/Nrf2/HO-1 signaling pathway.[4][5] This pathway is crucial in protecting neuronal cells from oxidative stress and apoptosis. Given the structural similarities, it is plausible that this compound shares these neuroprotective capabilities, potentially offering therapeutic benefits in conditions like Alzheimer's and Parkinson's disease.

Effects on Bone Metabolism

Epimedium has been traditionally used for strengthening bones, and modern research supports its role in treating osteoporosis. Flavonoids from the plant, including icariin and related compounds, have been shown to stimulate osteoblast proliferation and differentiation while inhibiting osteoclast activity.[6][7] Epimedin C has been specifically shown to protect osteoblasts from dexamethasone-induced damage through the NRF1/RhoA pathway.[8] This indicates a strong potential for this compound to be a valuable agent in the management of osteoporosis and other bone-related disorders.

Cardiovascular Effects

Epimedium extracts have been associated with cardiovascular protection.[2] The mechanisms are thought to involve the regulation of vascular function, reduction of oxidative stress, and modulation of inflammatory processes within the cardiovascular system. Studies on icariin, a major flavonoid in Epimedium, have highlighted its potential in protecting against cardiovascular diseases.[9]

Anticancer Potential

Various components of Epimedium have been investigated for their anticancer properties.[10] These compounds have been shown to inhibit the proliferation of cancer cells and induce apoptosis through the modulation of multiple signaling pathways, including the PI3K/Akt and MAPK pathways.[11] While direct evidence for this compound is lacking, the general anticancer activity of Epimedium flavonoids suggests this as a promising area for future research.

Quantitative Data

| Compound | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Species | Administration Route | Reference |

| Epimedin B | - | ~0.4 | ~1.6 | - | Rat | Oral (extract) | [12] |

| Epimedin C | - | - | - | ~0.58 (pure), ~0.13 (extract) | Rat | Oral |

Note: The table is populated with representative data for related compounds due to the absence of specific data for this compound.

Signaling Pathways

The pharmacological effects of Epimedium flavonoids are mediated through various signaling pathways. The following diagrams illustrate key pathways implicated in the activities of compounds structurally related to this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mechanism of Epimedium intervention in heart failure based on network pharmacology and molecular docking technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epimedin B exerts an anti-inflammatory effect by regulating the MAPK/NF-κB/NOD-like receptor signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epimedin C: A promising neuroprotective agent that can participate in mediating the JNK/Nrf2/HO-1 signaling pathway to prevent neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Epimedin C protects dexamethasone-induced osteoblasts through NRF1/RhoA pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Icariin and its metabolites as potential protective phytochemicals against cardiovascular disease: From effects to molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The Anticancer Properties of Herba Epimedii and Its Main Bioactive Componentsicariin and Icariside II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of Epimedin B in Rat Plasma and Tissue by LC-MS/MS: Application in Pharmacokinetic and Tissue Distribution Studies - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Ethnopharmacological Potential of Epimedin K from Epimedium Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epimedium, a genus of herbaceous flowering plants, has a long-standing history in Traditional Chinese Medicine (TCM) for treating a variety of ailments, including osteoporosis, sexual dysfunction, and neurodegenerative and inflammatory conditions.[1][2][3][4] The therapeutic effects of these plants are largely attributed to their rich flavonoid content. Among the numerous flavonoids isolated from Epimedium species, Epimedin K, also known as Korepimedoside B, has emerged as a compound of interest.[1][5] This technical guide provides a comprehensive overview of the ethnopharmacological uses of Epimedium species containing this compound, with a focus on its potential therapeutic applications, underlying mechanisms of action, and relevant experimental methodologies. While direct research on this compound is nascent, this guide synthesizes available data on closely related compounds to elucidate its pharmacological potential.

Ethnopharmacological Background of Epimedium koreanum

This compound is primarily isolated from Epimedium koreanum Nakai, a species traditionally used in Korean and Chinese medicine.[1][5] Its ethnopharmacological applications are well-documented and provide a foundation for modern scientific investigation.

Traditional Uses of Epimedium koreanum [2][3][4]

-

Aphrodisiac: Used to treat impotence, spermatorrhea, and enhance sexual function.

-